molecular formula C26H28N4O3 B6491867 N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326854-31-2

N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B6491867
CAS No.: 1326854-31-2
M. Wt: 444.5 g/mol
InChI Key: WJRKOPCZNIEXBV-UHFFFAOYSA-N
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Description

“N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide” is a complex organic compound. Its molecular formula is C16H17NO2 . It is related to a class of compounds known as 1,3,4-oxadiazole derivatives . These compounds are heterocyclic, containing one oxygen and two nitrogen atoms in a five-membered ring . They have been reported to possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The structures of the newly synthesized derivatives are established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . These reactions use a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the yield, melting point, and IR spectrum can be obtained through experimental procedures . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. For instance, 1,3,4-oxadiazole derivatives have been reported to possess antibacterial activity . Therefore, this compound could potentially be studied for similar activities. Additionally, further structural modifications could be made to enhance its biological activity .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-18(2)20-7-9-21(10-8-20)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-19-5-4-6-22(15-19)33-3/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRKOPCZNIEXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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